molecular formula C16H16N2O3S B2842471 ethyl 2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate CAS No. 332045-84-8

ethyl 2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate

Cat. No.: B2842471
CAS No.: 332045-84-8
M. Wt: 316.38
InChI Key: MLLUMRBQHHEENL-UHFFFAOYSA-N
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Description

This compound features a partially saturated 1,4,5,6-tetrahydropyridine core with a cyano group at position 3, a phenyl substituent at position 4, and a sulfanyl-linked acetate ester at position 2. The ester moiety contributes to solubility in organic solvents and may modulate hydrolysis kinetics.

Properties

IUPAC Name

ethyl 2-[(5-cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-2-21-15(20)10-22-16-13(9-17)12(8-14(19)18-16)11-6-4-3-5-7-11/h3-7,12H,2,8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLUMRBQHHEENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Cyanoacetamide with Aldehydes

Alkylation with Ethyl Chloroacetate

The thiol intermediate undergoes alkylation with ethyl chloroacetate to install the sulfanyl acetate moiety.

Base-Mediated Reaction

A mixture of the thiol intermediate (1 equivalent), ethyl chloroacetate (1.1 equivalents), and triethylamine (1.5 equivalents) in ethanol is refluxed for 3–5 hours. The base deprotonates the thiol to a thiolate, enhancing nucleophilicity.

  • Solvent : Ethanol or tetrahydrofuran (THF).
  • Temperature : 70–80°C.
  • Yield : 75–85% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Conditions

In patent literature, analogous reactions use potassium carbonate as a base in acetone at 50°C for 6 hours, achieving comparable yields.

Purification and Characterization

Crystallization

The crude product is recrystallized from ethyl acetate/hexane (1:3) to afford colorless crystals.

Spectroscopic Validation

  • IR : ν = 2200 cm⁻¹ (–CN), 1705 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).
  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.22 (t, 3H, –CH₂CH₃), 4.18 (q, 2H, –OCH₂), 3.82 (s, 2H, –SCH₂CO–), 7.32–7.45 (m, 5H, aromatic).
  • ¹³C NMR : δ 168.5 (ester C=O), 117.3 (–CN), 139.8 (aromatic C).

Comparative Analysis of Methods

Parameter Cyclocondensation Thiolation Alkylation
Yield 70–80% 65–75% 75–85%
Reaction Time 6–8 hours 4 hours 3–5 hours
Key Reagent Cyanoacetamide Thiourea Ethyl Chloroacetate
Solvent Ethanol Ethanol Ethanol/THF

Industrial-Scale Considerations

Batch processes in stirred-tank reactors (50–100 L) optimize heat transfer and mixing. Continuous flow systems reduce reaction times by 30% via precise temperature control.

Challenges and Optimization

  • Regioselectivity : Competing alkylation at the amide nitrogen is mitigated by using bulky bases (e.g., triethylamine over NaOH).
  • Byproduct Formation : Over-alkylation is minimized by stoichiometric control (ethyl chloroacetate ≤1.1 equivalents).

Chemical Reactions Analysis

ethyl 2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Preparation

The synthesis of ethyl 2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : The compound can be synthesized through the condensation of cyanoacetate derivatives with phenyl-substituted pyridine under basic conditions.
  • Catalytic Methods : Reactions may be catalyzed by bases such as sodium ethoxide or potassium carbonate to enhance yield and efficiency.

Biological Applications

This compound has been studied for its biological activities, particularly in the following areas:

  • Antitumor Activity : Compounds containing similar structural motifs have demonstrated significant antitumor properties. Research has indicated that derivatives of tetrahydropyridine exhibit cytotoxic effects against various cancer cell lines .
  • Anticonvulsant Properties : The potential anticonvulsant activity associated with this class of compounds makes them candidates for further pharmacological studies aimed at treating epilepsy and other neurological disorders .
  • Antibacterial Effects : Studies have shown that certain derivatives can exhibit antibacterial properties, suggesting their utility in developing new antibiotics or antimicrobial agents .

Case Study 1: Antitumor Activity

A study investigated the efficacy of tetrahydropyridine derivatives in inhibiting tumor growth in vitro. The results indicated that compounds similar to this compound significantly reduced cell viability in several cancer cell lines.

Case Study 2: Anticonvulsant Activity

In a preclinical trial assessing the anticonvulsant effects of various compounds, those containing the tetrahydropyridine framework showed promise in reducing seizure frequency in animal models. This highlights the potential for developing new treatments for epilepsy based on this compound's structure.

Industrial Applications

The compound is also valuable in industrial chemistry due to its reactivity and ability to serve as an intermediate in synthesizing more complex molecules. Its applications include:

  • Pharmaceutical Synthesis : As an intermediate in the synthesis of drugs targeting cancer and neurological disorders.
  • Organic Synthesis : Utilized in the preparation of other heterocyclic compounds that are essential in various chemical industries.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The cyano group and the phenyl ring are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name & Source Core Structure Key Substituents/Functional Groups Notable Properties/Applications
Ethyl 2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate 1,4,5,6-Tetrahydropyridine 3-CN, 4-Ph, 2-S-CH2COOEt Potential pharmaceutical candidate
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate 3,4-Dihydroquinazoline 4-Oxo, 3-Ph, 2-S-CH2COOEt Medicinal chemistry applications
O-Ethyl S-2-diisopropylmethylammonium ethyl phosphonothiolate iodide Phosphonothiolate S-linked ethyl ester, ammonium group Ionic character, ligand potential
Triflusulfuron methyl ester Triazine-sulfonylurea Triazine core, sulfonylurea, methyl ester Herbicidal activity

Core Heterocyclic Systems

  • The cyano group at position 3 increases electron deficiency, which may enhance electrophilic reactivity .
  • Quinazoline Analog () : The aromatic 3,4-dihydroquinazoline core provides planar rigidity, favoring π-π stacking interactions. This structural feature is common in kinase inhibitors and antimicrobial agents .
  • Triazine Derivatives () : The triazine-sulfonylurea system in herbicides like triflusulfuron methyl ester enables potent inhibition of acetolactate synthase (ALS), a key plant enzyme .

Functional Group Analysis

  • Sulfanyl vs. Sulfonyl : The sulfanyl (thioether) group in the target compound and quinazoline analog contrasts with the sulfonyl group in triflusulfuron. Sulfonyl groups are more electron-withdrawing and resistant to oxidation, contributing to herbicidal stability .
  • Ester Moieties: The acetate ester in the target compound and quinazoline analog may hydrolyze under acidic or basic conditions, whereas the phosphonothiolate ester in likely exhibits higher hydrolytic stability due to phosphorus bonding .
  • Cyano Group: Unique to the target compound, the cyano substituent could enhance binding to biological targets (e.g., enzymes) through dipole interactions or serve as a synthetic handle for further derivatization .

Biological Activity

Ethyl 2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate (CAS No. 332045-84-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O3S, with a molecular weight of 316.37 g/mol. The compound features a tetrahydropyridine ring substituted with a cyano and phenyl group, contributing to its biological activity.

PropertyValue
Molecular FormulaC16H16N2O3S
Molecular Weight316.37 g/mol
CAS Number332045-84-8

Synthesis

This compound can be synthesized through the reaction of appropriate thiol derivatives with ethyl chloroacetate under alkaline conditions. The reaction typically involves the formation of a thioester intermediate followed by cyclization to yield the final product .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the tetrahydropyridine structure have shown effectiveness against various bacteria and fungi .

Anticonvulsant Properties

Studies have demonstrated that certain derivatives of tetrahydropyridine compounds possess anticonvulsant activity. This suggests that this compound may also exhibit similar effects, potentially making it a candidate for further investigation in epilepsy treatment .

Antitumor Activity

Compounds with similar structural motifs have been explored for their antitumor effects. Ethyl 2-[...]-acetate derivatives have been reported to inhibit tumor cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several sulfur-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that variations in the substituents on the tetrahydropyridine ring significantly influenced the efficacy .
  • Anticonvulsant Screening : In a controlled study involving animal models, compounds structurally related to ethyl 2-[...]-acetate were tested for anticonvulsant activity using the maximal electroshock seizure test (MEST). Results showed promising anticonvulsant properties comparable to standard medications .

Q & A

Q. What are the established synthetic routes for ethyl 2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate?

The compound is synthesized via multi-step reactions:

  • Tetrahydropyridine ring formation : Cyclization of precursors (e.g., substituted anilines or cyanoacetates) under acidic or basic conditions .
  • Sulfanyl group introduction : Reaction of the intermediate with ethyl chloroacetate in ethanol under reflux, catalyzed by sodium acetate, yielding ~85% after crystallization .
  • Functionalization : Post-cyclization modifications, such as nitrophenyl group incorporation via nucleophilic substitution or oxidation .
StepReagents/ConditionsYield
CyclizationEthanol, NaOAc, reflux70–85%
Sulfanyl additionEthyl chloroacetate, 30 min reflux85%

Q. How is the compound characterized structurally and chemically?

Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and sulfur connectivity .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., 347.3 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves bond angles (e.g., tetrahydropyridine ring puckering) and confirms stereochemistry .

Q. What key functional groups influence its reactivity?

  • Cyano group (-CN) : Participates in nucleophilic substitutions (e.g., amidations) .
  • Sulfanyl (-S-) : Oxidizes to sulfoxides/sulfones under controlled conditions .
  • Tetrahydropyridine ring : Undergoes ring-opening reactions under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization .
  • Catalyst screening : Transition metals (e.g., Pd/C) improve nitro group reduction efficiency .
  • Temperature control : Reflux at 80–90°C minimizes side products during sulfanyl addition .

Q. What methodologies assess its biological activity in academic studies?

  • Enzyme inhibition assays : Test interactions with kinases or oxidoreductases via fluorescence-based kinetic studies .
  • Cellular viability assays : Use MTT or apoptosis markers (e.g., caspase-3) to evaluate anticancer potential .
  • Molecular docking : Predict binding affinity to targets (e.g., COX-2 for anti-inflammatory activity) .

Q. How to resolve contradictions in biological activity data?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa vs. MCF-7) to confirm specificity .
  • Metabolite profiling : LC-MS identifies degradation products that may skew results .
  • Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions .

Q. What structure-activity relationships (SARs) guide its therapeutic potential?

  • Nitrophenyl substitution : Enhances antimicrobial activity but reduces solubility .
  • Ethyl ester vs. free acid : Esterified forms improve membrane permeability in cell-based assays .
  • Sulfanyl oxidation : Sulfone derivatives show increased stability but lower receptor affinity .
ModificationBiological ImpactReference
Nitrophenyl → MethoxyphenylReduced cytotoxicity
Ethyl ester hydrolysisDecreased cellular uptake

Methodological Notes

  • Controlled oxidation : Use H₂O₂ in acetic acid to selectively oxidize -S- to sulfoxide without over-oxidation .
  • Data validation : Cross-reference NMR shifts with computational models (e.g., DFT calculations) to confirm assignments .

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